Apratastat

Description

Tmi 005 is under investigation in clinical trial NCT00095342 (Study Evaluating TMI-005 in Active Rheumatoid Arthritis).

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

structure in first source

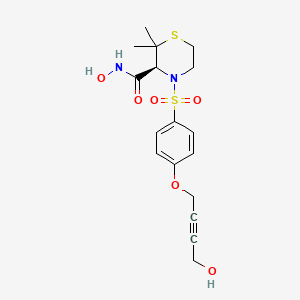

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O6S2/c1-17(2)15(16(21)18-22)19(9-12-26-17)27(23,24)14-7-5-13(6-8-14)25-11-4-3-10-20/h5-8,15,20,22H,9-12H2,1-2H3,(H,18,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVDNGWEBZTACC-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OCC#CCO)C(=O)NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870312 | |

| Record name | Apratastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287405-51-0 | |

| Record name | Apratastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287405510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apratastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13020 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apratastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APRATASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6BZ5263BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Apratastat: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apratastat (formerly TMI-005) is an orally active, reversible, and non-selective dual inhibitor of tumor necrosis factor-alpha converting enzyme (TACE, also known as ADAM17) and various matrix metalloproteinases (MMPs).[1][2] Its primary mechanism of action centers on the inhibition of TACE, which is critical for the release of soluble tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3][4] By blocking TACE, this compound effectively reduces the levels of soluble TNF-α and other inflammatory mediators, such as interleukin-6 (IL-6).[1][2] While showing promise in preclinical models of inflammation and cancer, its clinical development for rheumatoid arthritis was halted in Phase II due to a lack of efficacy.[3][5] This guide provides a detailed overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of TACE and MMPs

This compound functions as a dual inhibitor, targeting two key enzyme families involved in inflammation and tissue remodeling:

-

TACE (ADAM17) Inhibition: TACE is a member of the 'a disintegrin and metalloproteinase' (ADAM) family of enzymes.[6] It plays a crucial role in the ectodomain shedding of various cell surface proteins, most notably the precursor form of TNF-α (pro-TNF-α).[7] By inhibiting TACE, this compound prevents the cleavage of membrane-bound pro-TNF-α into its soluble, active form.[4] This leads to a significant reduction in the systemic and localized levels of TNF-α, thereby dampening the inflammatory cascade.

-

Matrix Metalloproteinase (MMP) Inhibition: this compound also exhibits inhibitory activity against several MMPs, with a particular focus on MMP-13.[5] MMPs are a family of zinc-dependent endopeptidases that are essential for the degradation of extracellular matrix components. In pathological conditions such as arthritis, MMPs contribute to tissue destruction. By inhibiting these enzymes, this compound has the potential to mitigate tissue damage associated with inflammatory diseases.

The dual inhibition of both TACE and MMPs provided a strong rationale for its development in treating inflammatory conditions like rheumatoid arthritis, where both cytokine-driven inflammation and enzymatic tissue degradation are key pathological features.

Signaling Pathway

The primary signaling pathway affected by this compound is the TNF-α signaling cascade. By inhibiting TACE, this compound intervenes at a critical upstream point in this pathway.

Caption: this compound inhibits TACE, preventing the release of soluble TNF-α.

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Target | Assay Type | Value | Molar Concentration (approx.) | Reference |

| TNF-α release | In vitro | IC50: 144 ng/mL | ~350 nM | [3][4] |

| TNF-α release | Ex vivo | IC50: 81.7 ng/mL | ~200 nM | [3][4] |

Note: Molar concentrations are estimated based on a molecular weight of 412.45 g/mol for this compound.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are outlined below.

In Vitro TACE Inhibition Assay

A common method to assess TACE inhibition involves a cell-based assay using a human monocytic cell line, such as THP-1, which naturally expresses pro-TNF-α.

-

Cell Culture: THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: To induce pro-TNF-α expression, cells are stimulated with a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA), for a defined period (e.g., 4 hours).

-

Inhibitor Treatment: Following stimulation, the cells are washed and incubated with varying concentrations of this compound for a short duration (e.g., 30 minutes).

-

TACE Activation: TACE-mediated cleavage of pro-TNF-α is then triggered by a stimulating agent like lipopolysaccharide (LPS).

-

Quantification of Soluble TNF-α: After a further incubation period (e.g., 3-4 hours), the cell supernatant is collected, and the concentration of soluble TNF-α is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of TNF-α inhibition against the log concentration of this compound.

In Vivo Model of Lung Inflammation

A preclinical mouse model has been utilized to evaluate the efficacy of this compound in mitigating lung inflammation, particularly in the context of COVID-19-related acute lung injury.[8]

-

Animal Model: C57BL/6 mice are used for this model.

-

Induction of Lung Injury: Lung inflammation is induced by intratracheal instillation of a combination of polyinosinic:polycytidylic acid (poly(I:C)) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S).[4][8]

-

This compound Administration: this compound is administered intraperitoneally at a dose of 10 mg/kg at specific time points post-induction (e.g., 4 and 16 hours).[2]

-

Assessment of Lung Inflammation: At a predetermined endpoint (e.g., 24 hours), the mice are euthanized, and lung tissue is collected for analysis.

-

Histological Analysis: Lung sections are stained with hematoxylin and eosin (H&E) to assess morphological changes, including edema, fibrosis, and leukocyte infiltration.[8]

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in bronchoalveolar lavage fluid or lung homogenates are measured by ELISA or multiplex assays.[2]

-

Leukocyte Infiltration: The number of neutrophils and macrophages in the lung tissue is quantified by immunohistochemistry or flow cytometry.[2]

Caption: Workflow for in vivo evaluation of this compound in a lung inflammation model.

Clinical Development and Future Perspectives

A Phase II clinical trial of this compound in patients with rheumatoid arthritis was conducted.[1] The study was a 12-week, randomized, placebo-controlled trial where patients received oral doses of 50, 100, or 150 mg of this compound three times daily in addition to methotrexate.[1] The trial failed to demonstrate a significant improvement in the American College of Rheumatology (ACR) 20, 50, or 70 response rates compared to placebo, leading to the discontinuation of its development for this indication.[1]

Despite its termination for rheumatoid arthritis, the mechanism of action of this compound continues to be of interest. Its ability to modulate the inflammatory response has led to renewed investigation into its potential therapeutic applications, particularly in the context of severe inflammatory conditions such as COVID-19-associated lung injury.[8] Further research may explore its utility in other inflammatory diseases or in oncology, where TACE and MMPs can play a role in tumor progression and metastasis.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TNF | MMP | TargetMol [targetmol.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Drug evaluation: this compound, a novel TACE/MMP inhibitor for rheumatoid arthritis [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADAM17/MMP inhibition prevents neutrophilia and lung injury in a mouse model of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

Apratastat: A Technical Guide to a Dual TACE/MMP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is an orally active and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and Matrix Metalloproteinases (MMPs).[1][2][3] Developed initially for the treatment of inflammatory diseases such as rheumatoid arthritis, this compound has been investigated for its potential therapeutic effects in a range of conditions including cancer and viral infections.[1][2][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, relevant signaling pathways, and a summary of preclinical and clinical findings.

Mechanism of Action

This compound exerts its therapeutic effects by targeting two key enzyme families involved in inflammation and tissue remodeling:

-

TACE (ADAM17): TACE is a sheddase responsible for the cleavage of membrane-bound precursors of various signaling molecules, most notably Tumor Necrosis Factor-α (TNF-α).[5][6] By inhibiting TACE, this compound blocks the release of soluble TNF-α, a potent pro-inflammatory cytokine implicated in a multitude of inflammatory diseases.[3][7]

-

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components.[8] this compound has been specifically identified as an inhibitor of MMP-13 (Collagenase-3), an enzyme that plays a crucial role in the degradation of type II collagen in cartilage.[2] This inhibition is thought to be beneficial in conditions characterized by cartilage destruction, such as osteoarthritis and rheumatoid arthritis.[2][9]

Inhibitory Profile and Potency

| Target Enzyme/Process | Assay Type | IC50 Value | Reference |

| TNF-α Release (TACE inhibition) | In vitro | 144 ng/mL | [3] |

| TNF-α Release (TACE inhibition) | Ex vivo | 81.7 ng/mL | [3] |

| TNF-α Release (TACE inhibition) | In vivo (endotoxin-challenged) | 126 ng/mL | [3] |

| MMP-13 | Enzymatic Assay | Potent Inhibition (Specific IC50 not publicly available) | [2] |

Signaling Pathways

The dual inhibition of TACE and MMP-13 by this compound impacts multiple downstream signaling pathways involved in inflammation, cell proliferation, and tissue degradation.

TACE Inhibition Signaling Pathway

MMP-13 Inhibition Signaling Pathway

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are largely proprietary. However, based on commercially available kits and general laboratory procedures, the following outlines the likely methodologies.

TACE (ADAM17) Inhibition Assay

A common method for assessing TACE activity is a fluorescence resonance energy transfer (FRET)-based assay.

Principle: A fluorogenic peptide substrate containing a TACE cleavage site is flanked by a fluorescent donor and a quencher. In its intact state, the quencher suppresses the fluorescence of the donor. Upon cleavage by TACE, the donor and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.

Protocol Outline:

-

Reagents: Recombinant human TACE enzyme, FRET-based TACE substrate, assay buffer, and test compound (this compound).

-

Procedure:

-

Recombinant TACE is pre-incubated with varying concentrations of this compound in an assay buffer.

-

The FRET substrate is added to initiate the reaction.

-

The increase in fluorescence is measured over time using a fluorescence plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MMP-13 Inhibition Assay

Similar to the TACE assay, MMP-13 activity can be determined using a FRET-based assay.

Principle: A fluorogenic peptide substrate specific for MMP-13 is used. Cleavage of the substrate by MMP-13 separates a fluorophore from a quencher, leading to a measurable increase in fluorescence.

Protocol Outline:

-

Reagents: Recombinant human MMP-13 enzyme, FRET-based MMP-13 substrate, assay buffer, and test compound (this compound).

-

Procedure:

-

Recombinant MMP-13 is pre-incubated with a range of this compound concentrations.

-

The specific FRET substrate for MMP-13 is added to start the reaction.

-

Fluorescence is monitored over time.

-

The rate of reaction is determined, and the percentage of inhibition is calculated for each concentration of this compound.

-

IC50 values are derived from the resulting dose-response curve.

-

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and in a Phase II clinical trial for rheumatoid arthritis.

Preclinical Efficacy

| Disease Model | Animal Model | Key Findings | Reference(s) |

| Rheumatoid Arthritis | Collagen-Induced Arthritis (CIA) in rats/mice | Demonstrated anti-arthritic potential. | [2] |

| Non-Small Cell Lung Cancer (NSCLC) | MC38 xenograft C57BL/6 mouse model | Exhibited anti-tumor and anti-angiogenic activity.[1] | [1] |

| COVID-19 Related Lung Inflammation | C57BL/6 mice (Poly(I:C) and SARS-CoV-2 RBD-S protein-induced) | Alleviated lung inflammation, reduced neutrophil and macrophage numbers.[1] | [1] |

Clinical Trial Data

A Phase II clinical trial (NCT00095342) was conducted to evaluate the efficacy and safety of this compound in patients with active rheumatoid arthritis on a background of methotrexate.

| Trial Identifier | Phase | Indication | Key Outcomes | Status | Reference(s) |

| NCT00095342 | II | Rheumatoid Arthritis | The study was terminated due to a lack of efficacy.[2] | Terminated | [2] |

Experimental Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of a TACE/MMP inhibitor like this compound.

In Vitro Inhibitor Screening Workflow

In Vivo Efficacy Study Workflow

Conclusion

This compound is a well-characterized dual inhibitor of TACE and MMPs, with a primary focus on MMP-13. Its mechanism of action, centered on the reduction of soluble TNF-α and the prevention of collagen degradation, provides a strong rationale for its investigation in inflammatory and tissue-destructive diseases. While preclinical studies have shown promise in various models, the lack of efficacy in a Phase II trial for rheumatoid arthritis highlights the complexities of translating in vitro and in vivo findings to clinical success. Further research may explore the potential of this compound in other therapeutic areas, such as oncology and virology, where TACE and MMPs are also implicated as important pathological mediators. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the continued exploration of this compound and similar dual-target inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug evaluation: this compound, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic modeling of this compound: a population-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Animal models for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TACE inhibition: a promising therapeutic intervention against AATF‐mediated steatohepatitis to hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TNF-α signaling: TACE inhibition to put out the burning heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

Apratastat: A Technical Guide to its Target Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apratastat, also known as TMI-005, is a synthetic, orally bioavailable, dual inhibitor of Tumor Necrosis Factor-Alpha Converting Enzyme (TACE), also identified as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family.[1][2] Initially developed for the treatment of inflammatory diseases, particularly rheumatoid arthritis, its clinical development was halted due to a lack of efficacy in Phase II trials.[3] However, ongoing research suggests its potential therapeutic utility in other indications, including non-small cell lung cancer and as a modulator of the inflammatory response in severe COVID-19.[4][5] This technical guide provides an in-depth overview of the target proteins of this compound, the experimental methodologies used to characterize its activity, and the signaling pathways it modulates.

Target Proteins and Inhibitory Profile

This compound exhibits a dual inhibitory action against two key classes of enzymes involved in inflammation and tissue remodeling: ADAM17/TACE and various Matrix Metalloproteinases.

ADAM17/TACE

ADAM17 is a transmembrane sheddase responsible for the proteolytic release of the extracellular domains of a wide range of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). The inhibition of TACE by this compound leads to a reduction in the levels of soluble TNF-α, a key mediator of inflammation.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases that degrade various components of the extracellular matrix. Their dysregulation is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has been identified as an inhibitor of several MMPs, with a particular focus on MMP-13 (Collagenase-3), which plays a significant role in the degradation of type II collagen in cartilage.[3][6]

Quantitative Inhibitory Data

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary targets.

| Target Protein | Assay Type | IC50 (ng/mL) | IC50 (nM) | Reference |

| TNF-α release (in vitro) | Cellular assay | 144 | ~347 | [2] |

| TNF-α release (ex vivo) | Cellular assay | 81.7 | ~197 | [2] |

Note: The IC50 values for TNF-α release are an indirect measure of TACE/ADAM17 inhibition.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on ADAM17 and MMPs leads to the modulation of several downstream signaling pathways critical in inflammation and cellular proliferation.

ADAM17-Mediated Signaling

ADAM17 is a key regulator of multiple signaling cascades. By cleaving and releasing the ectodomains of various transmembrane proteins, it initiates or modulates downstream signaling. One of the most well-characterized pathways involves the shedding of TNF-α, which then binds to its receptors (TNFR1 and TNFR2) to activate pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways.

Furthermore, recent studies have elucidated a critical role for ADAM17 in KRAS-driven lung adenocarcinoma. In this context, ADAM17, activated via phosphorylation by p38 MAPK, preferentially sheds the Interleukin-6 Receptor (IL-6R). The resulting soluble IL-6R (sIL-6R) engages in IL-6 trans-signaling, leading to the activation of the ERK1/2 MAPK pathway and promoting tumor cell proliferation.[7][8][9][10]

Another identified pathway involves the ADAM17-mediated shedding of the Epidermal Growth Factor Receptor (EGFR) ligand, Transforming Growth Factor-alpha (TGF-α). This leads to the activation of the EGFR-MEK-ERK signaling pathway, which in turn upregulates the expression of MMP-2 and MMP-9, promoting cancer cell invasion.[11]

Caption: Signaling pathways modulated by ADAM17 and inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro TACE/ADAM17 Enzymatic Activity Assay

This assay directly measures the enzymatic activity of TACE/ADAM17 and its inhibition by compounds like this compound.

Objective: To determine the in vitro inhibitory activity of this compound on TACE/ADAM17.

Materials:

-

Recombinant human TACE/ADAM17 enzyme

-

Fluorogenic peptide substrate for TACE (e.g., based on the TNF-α cleavage site)

-

Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant TACE/ADAM17 to each well of the microplate.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 320 nm, emission at 420 nm).

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for determining the in vitro inhibitory activity of this compound on TACE/ADAM17.

In Vitro MMP Inhibition Assay

This assay is used to determine the inhibitory profile of this compound against a panel of specific MMPs.

Objective: To quantify the inhibitory potency of this compound against various MMPs.

Materials:

-

Recombinant human MMPs (e.g., MMP-1, -2, -3, -9, -13)

-

Fluorogenic peptide substrates specific for each MMP

-

Assay buffer (composition may vary depending on the MMP)

-

APMA (p-aminophenylmercuric acetate) for pro-MMP activation

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Activate the pro-MMPs to their active form using APMA according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Add the activated MMP enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle to the wells and pre-incubate.

-

Initiate the reaction by adding the specific fluorogenic substrate for the MMP being tested.

-

Monitor the fluorescence increase over time.

-

Calculate the reaction rates and percentage of inhibition for each this compound concentration.

-

Determine the IC50 value for each MMP.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | TNF | MMP | TargetMol [targetmol.com]

- 3. Drug evaluation: this compound, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. ADAM17 selectively activates the IL‐6 trans‐signaling/ERK MAPK axis in KRAS‐addicted lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. ADAM17 targets MMP-2 and MMP-9 via EGFR-MEK-ERK pathway activation to promote prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Apratastat preclinical studies

An In-depth Technical Guide to the Preclinical Studies of Apratastat

Introduction

This compound, also known as TMI-005, is an orally active, potent, and reversible dual inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and Matrix Metalloproteinases (MMPs).[1][2] Developed initially by Wyeth Research, it was investigated primarily for the potential treatment of inflammatory diseases, with a significant focus on rheumatoid arthritis (RA).[3] Preclinical studies demonstrated its potential anti-inflammatory and anti-arthritic capabilities by targeting the production of soluble tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory processes.[4] Despite promising results in preclinical models, this compound did not demonstrate sufficient efficacy in Phase II clinical trials for RA and its development for this indication was discontinued.[3][5] This guide provides a detailed overview of the preclinical data and methodologies used to evaluate this compound.

Mechanism of Action: Dual Inhibition of TACE (ADAM17) and MMPs

This compound's primary mechanism of action is the inhibition of TACE (also known as ADAM17), a member of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes.[5] TACE is responsible for cleaving the membrane-bound precursor of TNF-α (pro-TNF-α) to release its soluble, active form (sTNF-α).[6] By inhibiting TACE, this compound effectively reduces the levels of circulating sTNF-α, thereby dampening the inflammatory cascade driven by this cytokine. Additionally, this compound inhibits various MMPs, which are involved in tissue remodeling and degradation, processes that are also implicated in the pathology of rheumatoid arthritis.[2][7]

In Vitro Efficacy

In vitro studies were crucial in determining the potency of this compound in inhibiting TNF-α release. These assays typically involve stimulating cells, such as human peripheral blood mononuclear cells (hPBMCs), with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the amount of TNF-α released in the presence of varying concentrations of the inhibitor.

Quantitative In Vitro Data

| Assay Type | Parameter | Value | Reference |

| In Vitro TNF-α Release | IC50 | 144 ng/mL | [2][8] |

| Ex Vivo TNF-α Release | IC50 | 81.7 ng/mL | [2][8] |

| In Vivo (Endotoxin Challenge) | IC50 | 126 ng/mL | [8] |

| Cytokine Expression (Lung Tissue) | Concentration | 10 µM | [1] |

| ADAM17 Activity (HUVEC) | Concentration | 10 µM | [1] |

Experimental Protocol: In Vitro TACE Inhibition Assay

A common method to assess TACE inhibition is a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Reagent Preparation :

-

Reconstitute purified, recombinant TACE enzyme in an appropriate assay buffer.

-

Prepare a FRET-based peptide substrate that contains a cleavage site for TACE, flanked by a fluorophore and a quencher.

-

Prepare serial dilutions of this compound (and a control inhibitor, e.g., GM6001) in the assay buffer.

-

-

Assay Procedure :

-

In a 96-well black plate, add the TACE enzyme to each well.

-

Add the various concentrations of this compound or control compounds to the wells. Include a vehicle control (e.g., DMSO) and an enzyme-free control.

-

Incubate the plate for a specified time (e.g., 5-10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET substrate to all wells.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., λex = 318 nm / λem = 449 nm).[9]

-

As TACE cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Preclinical In Vivo Studies

This compound was evaluated in several animal models of inflammatory diseases, including rheumatoid arthritis and, more recently, in a model for COVID-19-related lung injury.

Animal Models of Rheumatoid Arthritis

Preclinical studies demonstrated the anti-arthritic potential of this compound.[4] Common animal models for RA include Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), typically in rats or mice.[10] These models mimic key pathological features of human RA, such as synovitis, pannus formation, and cartilage/bone erosion.

COVID-19-Related Lung Inflammation Model

In a mouse model mimicking lung damage associated with COVID-19 (using poly(I:C) and the SARS-CoV-2 spike protein), this compound administration significantly improved lung histology, prevented leukocyte infiltration, and reduced the production of proinflammatory cytokines.[7]

Quantitative In Vivo Data

| Animal Model | Species | Dose / Administration | Key Findings | Reference |

| COVID-19 Lung Injury | C57BL/6 Mice | 10 mg/kg, i.p. | Reduced neutrophil/macrophage numbers; improved lung morphology. | [1] |

| MC38 Xenograft | C57BL/6 Mice | 10 mg/kg, p.o. (daily) | Inhibited tumor growth; reduced angiogenesis. | [1] |

| Collagen-Induced Arthritis | Mice | 100 mg/kg (twice daily) | Paw swelling reduced from 1.28 to 0.5 (for TMI-2, a similar TACE inhibitor). | [11] |

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

-

Animals : Use susceptible mouse strains, such as DBA/1.

-

Induction of Arthritis :

-

Day 0 : Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail as the primary immunization.

-

Day 21 : Provide a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

-

-

Treatment :

-

Begin oral administration of this compound (e.g., 100 mg/kg, twice daily) or vehicle control either prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

-

-

Disease Assessment :

-

Monitor animals daily or every other day for the onset and severity of arthritis.

-

Use a clinical scoring system to grade inflammation in each paw (e.g., 0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is typically 16.

-

Measure paw thickness using digital calipers.

-

-

Endpoint Analysis :

-

At the end of the study (e.g., Day 42), collect blood for analysis of inflammatory markers (e.g., C-reactive protein) and anti-collagen antibodies.

-

Harvest paws for histological analysis to assess synovitis, pannus formation, and bone/cartilage erosion.

-

Preclinical Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[12] For this compound, these studies were conducted in various animal species to predict its behavior in humans.

Summary of Preclinical Pharmacokinetic Parameters

Detailed preclinical pharmacokinetic data for this compound is not extensively available in the public domain. The information below is based on general knowledge from drug evaluation reports.

| Species | Route | Key Observations | Reference |

| Various | Oral | Orally active and bioavailable. | [2][8] |

| Humans (Clinical) | Oral | Well-tolerated in Phase I/II studies. | [5] |

Experimental Protocol: Preclinical Pharmacokinetic Study in Rats

-

Animals and Dosing :

-

Use male Sprague-Dawley rats.

-

Administer a single dose of this compound via oral gavage (p.o.) and intravenously (i.v.) to separate groups of animals to determine oral bioavailability.

-

-

Sample Collection :

-

Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalysis :

-

Develop and validate a sensitive and specific analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to quantify the concentration of this compound in plasma samples.

-

-

Data Analysis :

-

Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Cmax : Maximum plasma concentration.

-

Tmax : Time to reach Cmax.

-

AUC : Area under the plasma concentration-time curve.

-

t1/2 : Elimination half-life.

-

CL : Clearance.

-

Vd : Volume of distribution.

-

F% : Oral bioavailability (calculated as [AUC_oral / AUC_iv] * [Dose_iv / Dose_oral] * 100).

-

-

Conclusion

The preclinical evaluation of this compound painted a promising picture of a potent, orally active anti-inflammatory agent. Its dual-inhibition mechanism targeting TACE and MMPs was validated through a series of in vitro and in vivo studies, which demonstrated effective suppression of the key inflammatory cytokine TNF-α and efficacy in animal models of arthritis and lung inflammation. However, despite the robust preclinical data and favorable pharmacokinetic profile, this compound failed to translate these findings into clinical efficacy in Phase II trials for rheumatoid arthritis.[3][4] This outcome highlights the significant challenges in translating preclinical success in inflammatory disease models to human clinical settings and underscores the complexity of the underlying disease pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TNF | MMP | TargetMol [targetmol.com]

- 3. Drug evaluation: this compound, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Pharmacokinetic-pharmacodynamic modeling of this compound: a population-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Experimental animal models for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 2 [medscape.com]

- 12. proventainternational.com [proventainternational.com]

Apratastat (TMI-005): A Technical Guide for Cancer Research Professionals

An In-depth Examination of a TACE/ADAM17 Inhibitor for Oncological Applications

Abstract

Apratastat (also known as TMI-005) is an orally active, reversible, and non-selective dual inhibitor of TNF-α converting enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several matrix metalloproteinases (MMPs).[1][2] ADAM17 is a critical sheddase responsible for the release of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and ligands for the epidermal growth factor receptor (EGFR). Given the integral role of these shed factors in tumor progression, inflammation, and resistance to therapy, this compound has emerged as a compound of interest in cancer research. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing preclinical data, and outlining key experimental protocols for its evaluation in an oncological context.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of TACE/ADAM17.[1] ADAM17 is a transmembrane metalloprotease that cleaves the extracellular domains of a wide array of membrane-bound precursor proteins. This "shedding" process releases soluble forms of these proteins, which can then act as signaling molecules.

Key substrates of ADAM17 relevant to cancer include:

-

Tumor Necrosis Factor-α (TNF-α): A pleiotropic cytokine with complex roles in cancer, contributing to both inflammation-driven tumorigenesis and anti-tumor immunity.[1]

-

EGFR Ligands: Such as Amphiregulin (AREG) and Transforming Growth Factor-alpha (TGF-α), which upon shedding, can activate the EGFR signaling pathway, promoting cell proliferation, survival, and migration.

-

Other Growth Factor Ligands and Receptors: ADAM17 is involved in the shedding of ligands for other ErbB family members and various cytokine and chemokine receptors, impacting a broad range of cellular processes.

By inhibiting ADAM17, this compound blocks the release of these critical signaling molecules, thereby disrupting downstream pathways implicated in cancer cell proliferation, survival, and the creation of a pro-tumorigenic microenvironment.

Signaling Pathway

The following diagram illustrates the central role of ADAM17 in key oncogenic signaling pathways and the inhibitory action of this compound.

Preclinical Research

This compound has been evaluated in several preclinical cancer models, demonstrating its potential as an anti-cancer agent, particularly in combination with other therapies.

In Vitro Data

| Compound | Cell Line | Cancer Type | ED50 (µM) |

| TMI-1 | SUM149 | Inflammatory Breast Cancer | 1.3 - 8.1 |

| TMI-1 | 7 other breast cancer cell lines | Breast Cancer | 1.3 - 8.1 |

Table 1: In vitro efficacy of a related TACE/MMP inhibitor, TMI-1, in breast cancer cell lines.

In human umbilical vein endothelial cells (HUVECs), treatment with 10 μM this compound for 24 hours resulted in a significant inhibition of ADAM17 at the protein level.[1] Furthermore, in lung tissue samples, 10 μM this compound for 24 hours significantly reduced the mRNA levels of TNF-α and IL-6.[1]

Studies on non-small cell lung cancer (NSCLC) have indicated that this compound has the potential to overcome resistance to radiotherapy.[1]

In Vivo Data

In a syngeneic mouse model using MC38 colon adenocarcinoma cells, oral administration of this compound at a dose of 10 mg/kg once daily for 14 days demonstrated significant anti-tumor and anti-angiogenic activity.[1] This treatment led to a notable inhibition of tumor growth and a reduction in tumor angiogenesis and lymphangiogenesis.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's efficacy and mechanism of action.

ADAM17/TACE Enzymatic Activity Assay (Fluorometric)

This protocol is adapted from commercially available TACE inhibitor screening kits and provides a method to directly measure the enzymatic activity of ADAM17 and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human ADAM17 enzyme

-

ADAM17 fluorogenic substrate (e.g., a FRET-based peptide)

-

Assay buffer (e.g., Tris-based buffer, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

-

Test compound (this compound) and control inhibitor (e.g., GM6001)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 1x assay buffer from a concentrated stock.

-

Dilute the ADAM17 enzyme to the desired concentration (e.g., 1.25 ng/µl) in 1x assay buffer. Keep on ice and use immediately.

-

Prepare serial dilutions of this compound and the control inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.

-

-

Assay Reaction:

-

Add 25 µl of the diluted ADAM17 enzyme solution to each well of the 96-well plate (except for the "Blank" wells).

-

Add 5 µl of the diluted test inhibitor (this compound), control inhibitor, or assay buffer (for "Enzyme Control" wells) to the respective wells.

-

Incubate the plate for 5-10 minutes at 37°C to allow for inhibitor binding.

-

Prepare a master mix of the fluorogenic substrate diluted in assay buffer.

-

Initiate the enzymatic reaction by adding 20 µl of the substrate solution to each well.

-

-

Measurement:

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~320-360 nm and an emission wavelength of ~450-530 nm (wavelengths may vary depending on the specific substrate).

-

Incubate the plate at 37°C, protected from light, for 30-60 minutes.

-

Measure the fluorescence intensity again. The rate of increase in fluorescence is proportional to the ADAM17 activity.

-

-

Data Analysis:

-

Subtract the background fluorescence (from "Blank" wells) from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Enzyme Control" wells.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

-

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MC38)

-

Complete cell culture medium

-

96-well clear tissue culture plate

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µl of the medium containing the different concentrations of this compound. Include vehicle-only wells as a control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add 10 µl of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µl of the solubilization solution to each well.

-

Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the media-only blank.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

-

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for establishing a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Cancer cell line (e.g., MC38, A549)

-

Cell culture medium and PBS

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation:

-

Culture the chosen cancer cells to ~80% confluency.

-

Harvest the cells, wash with PBS, and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/ml.

-

Subcutaneously inject 100-200 µl of the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and control groups.

-

Begin treatment with this compound (e.g., 10 mg/kg, oral gavage, once daily) and a vehicle control.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

-

Monitor the body weight and overall health of the mice.

-

Continue treatment for the specified duration (e.g., 14-21 days) or until tumors in the control group reach a predetermined endpoint size.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., immunohistochemistry, western blotting).

-

Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an ADAM17 inhibitor like this compound.

References

Apratastat and its Role in the Modulation of TNF-alpha Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine central to the inflammatory cascade and a key therapeutic target in a host of autoimmune diseases. The biological activity of TNF-α is tightly regulated by its release from the cell surface, a process mediated by the TNF-α Converting Enzyme (TACE), also known as ADAM17. Apratastat (formerly TMI-005) is a potent, orally active, and reversible dual inhibitor of TACE and matrix metalloproteinases (MMPs). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action in inhibiting TNF-α release, a summary of its preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction: The TNF-α Pathway and the Rationale for TACE Inhibition

TNF-α is initially synthesized as a 26-kDa transmembrane protein (pro-TNF-α). For it to exert its potent pro-inflammatory effects systemically, its 17-kDa soluble ectodomain must be cleaved and released into circulation. This critical processing step is primarily catalyzed by the enzyme TACE.[1] In pathological conditions such as rheumatoid arthritis, dysregulated TACE activity leads to excessive release of soluble TNF-α, driving chronic inflammation and tissue damage.[2]

This compound was developed as a small molecule inhibitor designed to block TACE activity, thereby preventing the release of soluble TNF-α and attenuating the downstream inflammatory signaling.[3][4] This approach offered the potential for an orally administered therapy for inflammatory diseases.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on TNF-α release by directly targeting the catalytic domain of TACE. As a dual inhibitor, it also exhibits activity against various matrix metalloproteinases.[5] By binding to TACE, this compound prevents the proteolytic cleavage of membrane-bound pro-TNF-α, thus reducing the levels of soluble TNF-α in the extracellular environment.[3][6]

Caption: Mechanism of this compound in inhibiting TNF-α release.

Quantitative Data on TNF-α Inhibition

Preclinical studies have demonstrated the potent inhibitory activity of this compound on TNF-α release in various models. The following tables summarize the key quantitative findings.

Table 1: In Vitro and Ex Vivo Inhibitory Activity of this compound on TNF-α Release

| Assay Type | System | IC50 | Reference |

| In Vitro | Not Specified | 144 ng/mL | [3] |

| Ex Vivo | Not Specified | 81.7 ng/mL | [3][7] |

Table 2: In Vitro Effect of this compound on Pro-inflammatory Cytokine Expression

| Cell Line | Treatment | Concentration | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | This compound (24 hours) | 10 μM | Reduces ADAM17 activity and MCAM release | [5] |

| Lung Tissue Samples | This compound (24 hours) | 10 μM | Inhibits expression of TNF-α and IL-6 | [5] |

Experimental Protocols

The evaluation of TACE inhibitors like this compound involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

In Vitro Assay for TNF-α Release Inhibition

A common method to assess the in vitro efficacy of TACE inhibitors is to use a cell-based assay where TNF-α production is induced by an inflammatory stimulus like lipopolysaccharide (LPS).

Objective: To determine the concentration-dependent inhibition of LPS-induced TNF-α release by this compound in a monocytic cell line.

Materials:

-

THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage-like cell line)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Human or mouse TNF-α ELISA kit

Procedure:

-

Cell Culture: Culture THP-1 or RAW 264.7 cells in appropriate medium until they reach the desired confluence.

-

Cell Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight. For THP-1 cells, differentiation into a macrophage-like phenotype can be induced with phorbol 12-myristate 13-acetate (PMA) prior to the experiment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Add LPS to the wells to a final concentration known to induce robust TNF-α production (e.g., 1 µg/mL).

-

Incubation: Incubate the plates for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

-

TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log of the inhibitor concentration.

Caption: Workflow for in vitro TNF-α release inhibition assay.

In Vivo Animal Model: Collagen-Induced Arthritis (CIA)

The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis that shares many pathological features with the human disease.[8][9]

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a mouse model of CIA.

Animals:

-

DBA/1 mice (or other susceptible strains)

Materials:

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral gavage

Procedure:

-

Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify type II collagen in CFA and inject intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify type II collagen in IFA and administer a booster injection.

-

-

Disease Monitoring:

-

Begin monitoring the mice for signs of arthritis (e.g., paw swelling, erythema, joint stiffness) from around day 21.

-

Score the severity of arthritis in each paw daily using a standardized scoring system (e.g., 0-4 scale).

-

-

Treatment:

-

Once the mice develop clinical signs of arthritis, randomize them into treatment and vehicle control groups.

-

Administer this compound or vehicle orally once or twice daily at predetermined doses.

-

-

Outcome Measures:

-

Clinical Score: Continue to monitor and record the arthritis scores daily.

-

Paw Swelling: Measure paw thickness using a caliper at regular intervals.

-

Histopathology: At the end of the study, sacrifice the mice and collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Collect blood samples to measure circulating levels of TNF-α and other inflammatory cytokines by ELISA.

-

Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Clinical Development and Efficacy of this compound

Despite promising preclinical data, the clinical development of this compound for rheumatoid arthritis was terminated due to a lack of efficacy.[1][4]

A Phase II, double-blind, placebo-controlled study evaluated three oral doses of this compound (50, 100, or 150 mg, three times daily) in patients with active rheumatoid arthritis on a background of methotrexate.[10][11] The study, involving 313 patients over 12 weeks, failed to demonstrate a significant improvement in the American College of Rheumatology (ACR) 20, 50, or 70 response rates compared to placebo.[10]

Interestingly, the treatment groups showed significantly elevated levels of acute phase reactants such as C-reactive protein and erythrocyte sedimentation rate, which is contrary to what would be expected from an effective anti-inflammatory agent.[10] The reasons for this discrepancy between preclinical and clinical results are not fully understood but may be related to the complex role of TACE in cleaving multiple substrates other than TNF-α, potentially leading to unforeseen biological effects in humans.

Conclusion

This compound is a potent inhibitor of TACE that effectively reduces the release of soluble TNF-α in preclinical models. Its mechanism of action is well-defined, and the experimental protocols for its evaluation are well-established. However, the failure of this compound to demonstrate clinical efficacy in rheumatoid arthritis highlights the challenges of translating promising preclinical findings into successful therapies. This case underscores the complexity of targeting enzymes with multiple substrates in the intricate network of inflammatory signaling and emphasizes the importance of a thorough understanding of the broader biological consequences of such interventions in human disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-TNF alpha therapy of rheumatoid arthritis: what have we learned? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | TNF | MMP | TargetMol [targetmol.com]

- 4. Drug evaluation: this compound, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. allgenbio.com [allgenbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Collagen-induced arthritis as a model for rheumatoid arthritis. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. | BioWorld [bioworld.com]

- 11. TNF Converting Enzyme as a Pharmaceutical Target for RA - Page 2 [medscape.com]

Apratastat: A Novel Strategy to Counteract Radiotherapy Resistance

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Radiotherapy is a cornerstone of cancer treatment, yet its efficacy is often limited by the development of resistance in tumor cells. A growing body of evidence points to the intricate signaling networks within the tumor microenvironment that drive this resistance. This technical guide delves into the role of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α converting enzyme (TACE), in radiotherapy resistance and explores the therapeutic potential of its inhibitor, apratastat, in sensitizing cancer cells to radiation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the underlying mechanisms and experimental validation of this promising anti-cancer strategy.

The Role of ADAM17 in Radiotherapy Resistance

Ionizing radiation (IR), while directly damaging DNA in cancer cells, also triggers a cascade of cellular stress responses. One critical response is the activation of the cell surface protease ADAM17. Overexpression of ADAM17 is frequently observed in various tumors and is positively correlated with aggressive phenotypes and poor prognosis.

IR induces a dose-dependent increase in the expression of Furin, a proprotein convertase. Furin, in turn, cleaves the pro-domain of ADAM17, leading to its activation. Activated ADAM17 then sheds the ectodomains of a multitude of membrane-bound proteins, including growth factors and their receptors. This shedding releases soluble signaling molecules into the tumor microenvironment, promoting cell survival, proliferation, and ultimately, resistance to radiotherapy.

Key substrates of ADAM17 implicated in radiotherapy resistance include:

-

Epidermal Growth Factor Receptor (EGFR) Ligands: ADAM17-mediated shedding of EGFR ligands, such as amphiregulin, leads to the activation of the EGFR/ErbB signaling pathway. This activation can bypass the effects of EGFR-targeted therapies like cetuximab and contributes to radioresistance.

-

Tumor Necrosis Factor-alpha (TNF-α): As the TNF-α converting enzyme, ADAM17 is responsible for releasing soluble TNF-α. This pro-inflammatory cytokine can activate the NF-κB signaling pathway, which is known to promote cell survival and resistance to apoptosis induced by radiation.

-

Activated Leukocyte Cell Adhesion Molecule (ALCAM): Increased ADAM17 activity leads to enhanced shedding of ALCAM, which has been associated with tumor progression and resistance.

This compound: A TACE/MMP Inhibitor

This compound (formerly TMI-005) is an orally active, non-selective, and reversible inhibitor of TACE (ADAM17) and other matrix metalloproteinases (MMPs). By blocking the enzymatic activity of ADAM17, this compound prevents the shedding of key survival factors, thereby disrupting the pro-survival signaling cascades that contribute to radiotherapy resistance.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the effects of this compound and ADAM17 inhibition on radiotherapy sensitivity.

| Cell Line | Treatment | Outcome | Reference |

| A549 | TMI-005 (this compound) (25 μmol/L) | Strongly downregulated ADAM17 activity and significantly decreased proliferative activity. | |

| A549 | si-ADAM17#2 | Strongly downregulated ADAM17 activity and significantly decreased proliferative activity. | |

| A549 | TMI-005 + IR | Sensitized cells to IR and downregulated phosphorylation levels of EGFR. | |

| A549 | anti-ADAM17 siRNAs + IR | Sensitized cells to IR and downregulated phosphorylation levels of EGFR. | |

| NCI-H125 | TMI-005 | Significantly reduced basal and IR-induced secretion of ALCAM and Amphiregulin. |

Table 1: In Vitro Efficacy of this compound and ADAM17 Inhibition

| Animal Model | Treatment | Outcome | Reference |

| Mouse Xenograft (A549) | TMI-005 + IR | Supra-additive antitumor response. | |

| Mouse Xenograft (A549) | anti-ADAM17 reagents (siRNA or TMI-005) + IR | Prolonged survival compared to mice receiving Cetuximab and IR therapy. |

Table 2: In Vivo Efficacy of this compound in Combination with Radiotherapy

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: A549 (non-small cell lung cancer) and NCI-H125 cells were utilized in the cited studies.

-

Inhibitors: TMI-005 (this compound) was used at a concentration of 25 μmol/L.

-

Gene Silencing: ADAM17-directed siRNAs were used to genetically inhibit ADAM17 expression.

In Vitro Assays

-

ADAM17 Activity Assay: Cellular ADAM17 activity was measured to confirm the inhibitory effect of this compound and siRNA.

-

Proliferation Assay: The effect of ADAM17 inhibition on cell proliferation was assessed.

-

Western Blotting: Phosphorylation levels of EGFR were determined by Western blotting to assess downstream signaling.

-

ELISA: The concentration of secreted ADAM17 substrates, such as ALCAM and Amphiregulin, in cell supernatants was quantified using ELISA.

-

Clonogenic Survival Assay: This assay was performed to determine the radiosensitizing effect of ADAM17 inhibition.

In Vivo Experiments

-

Tumor Xenograft Model: A549 cells were subcutaneously injected into mice to establish tumor xenografts.

-

Treatment Regimen: Mice were treated with a combination of TMI-005 (this compound) and ionizing radiation.

-

Outcome Measures: Antitumor response and overall survival were monitored.

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathway of IR-Induced ADAM17 Activation and Radiotherapy Resistance

Caption: IR-induced activation of ADAM17 leading to radiotherapy resistance.

Experimental Workflow for Evaluating this compound as a Radiosensitizer

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

The preclinical data strongly suggest that inhibiting ADAM17 with this compound is a viable strategy to overcome radiotherapy resistance in non-small cell lung cancer. By preventing the IR-induced shedding of key survival factors, this compound effectively dampens the pro-survival signaling that allows tumor cells to withstand radiation treatment. The synergistic effect observed when combining this compound with radiotherapy in both in vitro and in vivo models provides a compelling rationale for the clinical investigation of this combination therapy. Further research is warranted to explore the efficacy of this compound in other cancer types where ADAM17-mediated resistance may be a contributing factor and to optimize dosing and treatment schedules in a clinical setting.

Apratastat for COVID-19 Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Severe COVID-19 is characterized by a dysregulated immune response leading to a cytokine storm, acute respiratory distress syndrome (ARDS), and lung injury. A key mediator in this inflammatory cascade is the enzyme ADAM17 (A Disintegrin and Metalloproteinase 17), also known as TNF-α-converting enzyme (TACE). Apratastat, a potent and specific inhibitor of ADAM17, has emerged as a promising therapeutic candidate for mitigating the severe inflammatory consequences of SARS-CoV-2 infection. This technical guide provides an in-depth overview of the preclinical research on this compound for COVID-19, focusing on its mechanism of action, quantitative efficacy data from a key mouse model study, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential treatment for COVID-19.

Introduction: The Role of ADAM17 in COVID-19 Pathogenesis

SARS-CoV-2 infection can trigger an excessive inflammatory response, a hallmark of which is the massive release of pro-inflammatory cytokines. ADAM17 plays a crucial role in this process through the shedding of the ectodomains of various transmembrane proteins, including the precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to its active soluble form (TNF-α), a pivotal cytokine in the inflammatory response.[1][2] Furthermore, coronaviruses can induce the activation of ADAM17, leading to the shedding of the Angiotensin-Converting Enzyme 2 (ACE2) receptor from the cell surface.[2][3] This shedding not only impairs the protective function of ACE2 in the lungs but also contributes to the exacerbated inflammatory response.[2][3]

This compound is a structurally related, orally bioavailable inhibitor of ADAM17 belonging to the thiomorpholine sulfonamide hydroxamate family.[4] By inhibiting ADAM17, this compound has the potential to dampen the cytokine storm and reduce the associated lung pathology in severe COVID-19.

Mechanism of Action of this compound in COVID-19

The therapeutic potential of this compound in COVID-19 stems from its targeted inhibition of ADAM17, which in turn modulates several key pathological pathways:

-

Inhibition of TNF-α Production: By blocking the conversion of membrane-bound pro-TNF-α to its active soluble form, this compound directly reduces the levels of this potent pro-inflammatory cytokine.[1]

-

Reduction of Cytokine Storm: The dampening of TNF-α signaling leads to a downstream reduction in the production of other pro-inflammatory cytokines and chemokines, thereby mitigating the cytokine storm.[1][2]

-

Prevention of Leukocyte Infiltration: this compound treatment has been shown to decrease the expression of endothelial adhesion molecules, such as ICAM-1 and VCAM-1, which are crucial for the recruitment of leukocytes to the site of inflammation in the lungs.[1][2]

-

Amelioration of Lung Injury: By reducing the cytokine storm and leukocyte infiltration, this compound protects against lung tissue damage, including edema, fibrosis, and vascular congestion.[1][2]

-

Modulation of Neutrophil-to-Lymphocyte Ratio (NLR): An elevated NLR is a known prognostic marker for severe COVID-19. This compound has been demonstrated to significantly reduce the NLR in a preclinical model.[1][2]

The proposed signaling pathway through which this compound exerts its therapeutic effects in COVID-19 is depicted in the following diagram:

Caption: Proposed Signaling Pathway of this compound in COVID-19.

Quantitative Efficacy Data from a Preclinical Mouse Model

A key study by Lartey et al. (2022) in the Journal of Leukocyte Biology investigated the efficacy of this compound in a mouse model of COVID-19-related lung injury. This model was induced by the intratracheal instillation of a combination of polyinosinic:polycytidylic acid (poly(I:C)) and the receptor-binding domain of the SARS-CoV-2 spike protein (RBD-S). The following tables summarize the key quantitative findings from this study.

Table 1: Effect of this compound on Leukocyte Infiltration in Lung and Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Lung Neutrophils (cells/lung) | Lung Macrophages (cells/lung) | BALF Neutrophils (cells/mL) | BALF Macrophages (cells/mL) |

| Control | ~1 x 10^5 | ~2 x 10^5 | ~0.5 x 10^4 | ~1 x 10^4 |

| Poly(I:C) + RBD-S | ~8 x 10^5 | ~6 x 10^5 | ~6 x 10^4 | ~4 x 10^4 |

| Poly(I:C) + RBD-S + this compound (i.p.) | ~2 x 10^5 * | ~3 x 10^5 * | ~1.5 x 10^4 * | ~1.5 x 10^4 * |

| Poly(I:C) + RBD-S + this compound (i.n.) | Not Reported | Not Reported | ~2 x 10^4 * | ~2 x 10^4 * |

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Table 2: Effect of this compound on Systemic Inflammation and Lung Histology

| Treatment Group | Neutrophil-to-Lymphocyte Ratio (NLR) | Lung Histology Score |

| Control | ~1 | ~0.5 |

| Poly(I:C) + RBD-S | ~5 | ~3.5 |

| Poly(I:C) + RBD-S + this compound (i.p.) | ~2 * | ~1.5 * |

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Lung Homogenates

| Treatment Group | TNF-α (pg/mL) |

| Control | ~50 |

| Poly(I:C) + RBD-S | ~250 |

| Poly(I:C) + RBD-S + this compound (i.p.) | ~100 * |

*p < 0.05 compared to Poly(I:C) + RBD-S group. Data are approximated from graphical representations in Lartey et al. (2022).[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound for COVID-19.

Mouse Model of COVID-19-Related Lung Injury

The following workflow diagram illustrates the induction of the COVID-19-like lung injury model in mice.

Caption: Experimental Workflow for Mouse Model of COVID-19 Lung Injury.

Detailed Protocol:

-

Animals: Pathogen-free 8- to 12-week-old male C57BL/6 mice were used.

-

Reagents:

-

Polyinosinic:polycytidylic acid (Poly(I:C)) HMW (InvivoGen).

-

Recombinant receptor-binding domain of the SARS-CoV-2 Spike protein (RBD-S).

-

This compound (TMI-005).

-

-

Induction of Lung Injury:

-

Mice were anesthetized.

-

A combination of 50 µg of poly(I:C) and 10 µg of RBD-S in a total volume of 50 µL of sterile PBS was administered via intratracheal instillation.

-

-

Treatment:

-

Intraperitoneal (i.p.) administration: this compound (30 mg/kg) was administered 1 hour before and 12 hours after the poly(I:C)/RBD-S instillation.

-

Intranasal (i.n.) administration: this compound (10 mg/kg) was administered 1 hour before the poly(I:C)/RBD-S instillation.

-

-

Endpoint Analysis (24 hours post-instillation):

-

Mice were euthanized.

-

Bronchoalveolar lavage fluid (BALF) was collected for cell counting and cytokine analysis.

-

Lungs were harvested for histological analysis, leukocyte isolation, and cytokine measurement.

-

Histological Analysis of Lung Tissue

-

Lungs were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Sections were stained with hematoxylin and eosin (H&E).

-

A semi-quantitative scoring system was used to evaluate lung injury based on:

-

Edema

-

Fibrosis

-

Vascular congestion

-

Leukocyte infiltration

-

Leukocyte Isolation and Quantification

-

From BALF: BALF was centrifuged, and the cell pellet was resuspended for counting using a hemocytometer or an automated cell counter.

-

From Lung Tissue:

-

Lungs were perfused with PBS to remove blood.

-

Lung tissue was minced and digested with collagenase.

-

The cell suspension was passed through a cell strainer to obtain a single-cell suspension.

-

Red blood cells were lysed.

-

Leukocytes were counted and identified by flow cytometry using specific cell surface markers (e.g., Ly6G for neutrophils, F4/80 for macrophages).

-

Cytokine Quantification

-

Cytokine levels (e.g., TNF-α) in BALF and lung homogenates were measured using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound, through its potent inhibition of ADAM17, effectively mitigates the key drivers of severe COVID-19, including the cytokine storm, leukocyte infiltration, and subsequent lung injury. The quantitative data from the mouse model demonstrates a significant therapeutic effect. While these findings are promising, further research is warranted to translate these preclinical successes into clinical applications. Key future directions include:

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in patients with COVID-19, particularly those at risk of developing severe disease.

-

Optimal Dosing and Timing: Further studies are needed to determine the optimal dose and timing of this compound administration to maximize its therapeutic benefit.

-

Combination Therapies: Investigating the potential synergistic effects of this compound in combination with antiviral agents could lead to more effective treatment strategies for COVID-19.

References

- 1. researchgate.net [researchgate.net]

- 2. Editorial: Methods in T cell biology: 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prognostic value of neutrophil‐to‐lymphocyte ratio in COVID‐19 patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Cytokine Profiles Associated With Acute COVID-19 and Long COVID-19 Syndrome [frontiersin.org]

An In-depth Technical Guide to the Biological Activity of Apratastat

Audience: Researchers, scientists, and drug development professionals.